Cas no 2171946-02-2 (3-{1-(tert-butoxy)carbonyl-3-hydroxyazetidin-3-yl}-1-azabicyclo2.2.2octane-3-carboxylic acid)

3-{1-(tert-Butoxy)carbonyl-3-hydroxyazetidin-3-yl}-1-azabicyclo[2.2.2]octane-3-carboxylic acid is a structurally complex intermediate featuring both an azetidine and a quinuclidine scaffold. The presence of a tert-butoxycarbonyl (Boc) protecting group enhances stability during synthetic manipulations, while the hydroxyazetidine moiety offers a reactive handle for further functionalization. The rigid bicyclic framework of the 1-azabicyclo[2.2.2]octane system contributes to conformational constraint, making it valuable in medicinal chemistry for modulating receptor interactions. The carboxylic acid group provides additional versatility for derivatization. This compound is particularly useful in the synthesis of pharmacologically active molecules, where controlled stereochemistry and functional group compatibility are critical. Its balanced reactivity and stability make it a practical building block for advanced organic synthesis.
3-{1-(tert-butoxy)carbonyl-3-hydroxyazetidin-3-yl}-1-azabicyclo2.2.2octane-3-carboxylic acid structure
2171946-02-2 structure
Product name:3-{1-(tert-butoxy)carbonyl-3-hydroxyazetidin-3-yl}-1-azabicyclo2.2.2octane-3-carboxylic acid
CAS No:2171946-02-2
MF:C16H26N2O5
MW:326.388044834137
CID:5930430
PubChem ID:165761083

3-{1-(tert-butoxy)carbonyl-3-hydroxyazetidin-3-yl}-1-azabicyclo2.2.2octane-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-{1-(tert-butoxy)carbonyl-3-hydroxyazetidin-3-yl}-1-azabicyclo2.2.2octane-3-carboxylic acid
    • 3-{1-[(tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}-1-azabicyclo[2.2.2]octane-3-carboxylic acid
    • 2171946-02-2
    • EN300-1630489
    • Inchi: 1S/C16H26N2O5/c1-14(2,3)23-13(21)18-8-15(22,9-18)16(12(19)20)10-17-6-4-11(16)5-7-17/h11,22H,4-10H2,1-3H3,(H,19,20)
    • InChI Key: MPWSYPLRBZYBIJ-UHFFFAOYSA-N
    • SMILES: OC1(CN(C(=O)OC(C)(C)C)C1)C1(C(=O)O)CN2CCC1CC2

Computed Properties

  • Exact Mass: 326.18417193g/mol
  • Monoisotopic Mass: 326.18417193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 515
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 90.3Ų
  • XLogP3: -1.7

3-{1-(tert-butoxy)carbonyl-3-hydroxyazetidin-3-yl}-1-azabicyclo2.2.2octane-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1630489-0.05g
3-{1-[(tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}-1-azabicyclo[2.2.2]octane-3-carboxylic acid
2171946-02-2
0.05g
$900.0 2023-06-04
Enamine
EN300-1630489-5.0g
3-{1-[(tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}-1-azabicyclo[2.2.2]octane-3-carboxylic acid
2171946-02-2
5g
$3105.0 2023-06-04
Enamine
EN300-1630489-1.0g
3-{1-[(tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}-1-azabicyclo[2.2.2]octane-3-carboxylic acid
2171946-02-2
1g
$1070.0 2023-06-04
Enamine
EN300-1630489-2.5g
3-{1-[(tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}-1-azabicyclo[2.2.2]octane-3-carboxylic acid
2171946-02-2
2.5g
$2100.0 2023-06-04
Enamine
EN300-1630489-10.0g
3-{1-[(tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}-1-azabicyclo[2.2.2]octane-3-carboxylic acid
2171946-02-2
10g
$4606.0 2023-06-04
Enamine
EN300-1630489-0.25g
3-{1-[(tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}-1-azabicyclo[2.2.2]octane-3-carboxylic acid
2171946-02-2
0.25g
$985.0 2023-06-04
Enamine
EN300-1630489-0.5g
3-{1-[(tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}-1-azabicyclo[2.2.2]octane-3-carboxylic acid
2171946-02-2
0.5g
$1027.0 2023-06-04
Enamine
EN300-1630489-100mg
3-{1-[(tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}-1-azabicyclo[2.2.2]octane-3-carboxylic acid
2171946-02-2
100mg
$943.0 2023-09-22
Enamine
EN300-1630489-10000mg
3-{1-[(tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}-1-azabicyclo[2.2.2]octane-3-carboxylic acid
2171946-02-2
10000mg
$4606.0 2023-09-22
Enamine
EN300-1630489-1000mg
3-{1-[(tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}-1-azabicyclo[2.2.2]octane-3-carboxylic acid
2171946-02-2
1000mg
$1070.0 2023-09-22

3-{1-(tert-butoxy)carbonyl-3-hydroxyazetidin-3-yl}-1-azabicyclo2.2.2octane-3-carboxylic acid Related Literature

Additional information on 3-{1-(tert-butoxy)carbonyl-3-hydroxyazetidin-3-yl}-1-azabicyclo2.2.2octane-3-carboxylic acid

3-{1-(tert-butoxy)carbonyl-3-hydroxyazetidin-3-yl}-1-azabicyclo[2.2.2]octane-3-carboxylic acid (CAS No: 2171946-02-2)

3-{1-(tert-butoxy)carbonyl-3-hydroxyazetidin-3-yl}-1-azabicyclo[2.2.2]octane-3-carboxylic acid is a complex organic compound with the CAS registry number 2171946-02-2. This compound belongs to the class of bicyclic amino acids, which are known for their unique structural properties and potential applications in drug discovery and chemical synthesis. The molecule features a bicyclo[2.2.2]octane framework, which is a highly rigid structure, and an azetidine ring, a four-membered cyclic amine, which adds further complexity to its architecture.

The tert-butoxy carbonyl (BOC) group attached to the azetidine ring plays a crucial role in modulating the compound's reactivity and stability. This protecting group is commonly used in peptide synthesis to prevent unwanted side reactions during the assembly of complex molecules. The hydroxyl group on the azetidine ring introduces hydrophilic properties, which could enhance the compound's solubility and bioavailability in aqueous environments.

Recent studies have highlighted the potential of this compound as a building block in medicinal chemistry. Its rigid bicyclic structure and functional groups make it an attractive candidate for designing bioactive molecules with specific pharmacokinetic profiles. For instance, researchers have explored its use in constructing peptidomimetics, which are compounds that mimic the structure and function of peptides but possess improved stability and potency.

One of the most promising applications of 3-{1-(tert-butoxy)carbonyl-3-hydroxyazetidin-3-yl}-1-azabicyclo[2.2.2]octane-3-carboxylic acid lies in its ability to serve as a precursor for more complex molecules with therapeutic potential. By modifying its functional groups or incorporating it into larger frameworks, chemists can create compounds that target specific biological pathways or receptors.

In terms of synthesis, this compound is typically prepared through multi-step processes involving peptide coupling reactions, ring-closing metathesis, or other advanced organic transformations. The use of tert-butoxycarbonyl (BOC) protection strategies ensures that intermediate steps are well-controlled, leading to high yields and purity of the final product.

From an analytical standpoint, the compound's structure has been characterized using various spectroscopic techniques such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and MS (mass spectrometry). These analyses confirm the presence of key functional groups and validate the stereochemistry of the molecule.

The bicyclo[2.2.2]octane core is particularly noteworthy due to its stability and ability to adopt specific conformations that are critical for molecular recognition in biological systems. This feature has led to its inclusion in several drug design programs targeting enzymes, ion channels, and other therapeutic targets.

Moreover, recent advancements in computational chemistry have enabled researchers to model the interactions of this compound with potential binding partners at atomic resolution. Such studies provide valuable insights into its binding affinity, selectivity, and mechanism of action at molecular level.

In conclusion, 3-{1-(tert-butoxy)carbonyl-3-hydroxyazetidin-3-yl}-1-azabicyclo[2.2.2]octane-3-carboxylic acid (CAS No: 2171946-02-) represents a versatile building block with significant potential in drug discovery and chemical synthesis. Its unique structural features and functional groups make it an invaluable tool for advancing research in medicinal chemistry and related fields.

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